molecular formula C16H22ClN3O2S B2727314 1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride CAS No. 2035153-23-0

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride

Cat. No. B2727314
CAS RN: 2035153-23-0
M. Wt: 355.88
InChI Key: KFIZMTNJCJLGKB-UHFFFAOYSA-N
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Description

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine hydrochloride, also known as Y-27632, is a selective inhibitor of the Rho-associated protein kinase (ROCK) family of serine/threonine kinases. It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi Research Laboratories, and has since been widely used in scientific research.

Scientific Research Applications

Isoquinoline Derivatives and Their Pharmacological Importance Isoquinoline derivatives, including those similar in structure to 1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride, have shown a wide range of biological and pharmacological potentials. These compounds have been found to possess anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other therapeutic effects. The research indicates that isoquinoline and its derivatives could serve as a foundation for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications, highlighting their significance in modern therapeutics (Danao et al., 2021).

4-Aminoquinoline Compounds in Autoimmune Disorders Chloroquine and hydroxychloroquine, as 4-aminoquinoline compounds, demonstrate their utility beyond antimalarial properties, showing significant immunosuppressive capabilities. These compounds have been evaluated for their effectiveness in autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, and primary Sjogren's syndrome, among others. Their ability to modulate immune system activity presents a valuable therapeutic pathway in managing autoimmune conditions, underscoring the potential of similar compounds for broad medicinal applications (Taherian et al., 2013).

8-Hydroxyquinoline Derivatives in Medicinal Chemistry 8-Hydroxyquinoline and its derivatives have garnered attention in medicinal chemistry for their significant biological activities and potential in treating various diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further enhance their utility as drug candidates for diverse diseases. This review encompasses the development of potent agents from 8-hydroxyquinoline derivatives, indicating the vast potential of such compounds in therapeutic targets, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral applications (Gupta et al., 2021).

Natural Plant Isoquinoline N-Oxide Alkaloids Research on natural isoquinoline alkaloids and their N-oxides isolated from various plant species has shown over 200 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. The structure-activity relationship (SAR) activities of these compounds are being explored for new applications, highlighting the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery (Dembitsky et al., 2015).

Nucleic Acid-Binding Isoquinoline Alkaloids Isoquinoline alkaloids, including berberine, palmatine, and jatrorrhizine, have shown potential anticancer properties through their interaction with nucleic acids. The binding specificity and energetics of these interactions are crucial for drug design, offering guidelines for creating new therapeutic agents. This review emphasizes the importance of understanding the mode, mechanism, and specificity of binding of these alkaloids to nucleic acids, providing insights for the development of effective therapeutic agents (Bhadra & Kumar, 2012).

properties

IUPAC Name

1-(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S.ClH/c1-12(17)13-6-9-19(10-7-13)22(20,21)16-4-2-3-14-11-18-8-5-15(14)16;/h2-5,8,11-13H,6-7,9-10,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIZMTNJCJLGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride

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